molecular formula C9H14N2O B13590472 [2-(5-Methoxypyridin-2-YL)ethyl](methyl)amine

[2-(5-Methoxypyridin-2-YL)ethyl](methyl)amine

Katalognummer: B13590472
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: QFOSTWKQPUHNFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methoxypyridin-2-YL)ethylamine: is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 2-(5-Methoxypyridin-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(5-Methoxypyridin-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: In medicine, 2-(5-Methoxypyridin-2-YL)ethylamine has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(5-Methoxypyridin-2-YL)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

  • 2-(5-Methoxypyridin-3-YL)ethylamine
  • 2-(5-Methoxypyridin-2-YL)methylamine
  • 2-(5-Methoxypyridin-2-YL)ethylamine

Comparison: Compared to similar compounds, 2-(5-Methoxypyridin-2-YL)ethylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-(5-methoxypyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)7-11-8/h3-4,7,10H,5-6H2,1-2H3

InChI-Schlüssel

QFOSTWKQPUHNFP-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=NC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.